

Volemitol: A Promising Heptitol for Advanced Pharmaceutical Formulations

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Compound of Interest

Compound Name: Volemitol

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Application Notes & Protocols for Researchers and Drug Development Professionals

Volemitol, a naturally occurring seven-carbon sugar alcohol, is emerging as a compelling ingredient for the pharmaceutical industry. Traditionally recognized for its role as a sweetening agent, recent interest has been spurred by its potential multifaceted functions in drug formulation and delivery. Its inherent properties, such as high water solubility, potential for low hygroscopicity, and pleasant taste, position it as a versatile excipient. These application notes provide an overview of **volemitol**'s potential applications, supported by detailed experimental protocols to facilitate further research and development.

Physicochemical and Pharmaceutical Properties of Volemitol

Volemitol's utility in pharmaceutical formulations is underpinned by its distinct physicochemical characteristics. A comprehensive understanding of these properties is essential for formulation scientists.

Property	Value/Characteristic	Source(s)
Chemical Name	D-glycero-D-manno-Heptitol	[1]
CAS Number	488-38-0	[2]
Molecular Formula	C ₇ H ₁₆ O ₇	[3]
Molecular Weight	212.20 g/mol	[2][3]
Melting Point	152-153 °C	[2]
Appearance	White crystalline substance	[2]
Solubility	Highly soluble in water. Soluble in DMSO.	[2]
Sweetness	Natural sweetening agent. Relative sweetness compared to sucrose is not yet quantified but is a known characteristic.	[1][4]
Hygroscopicity	Expected to be low, similar to other crystalline sugar alcohols like mannitol.[5][6]	
Stability	Expected to be chemically stable and inert, compatible with most active pharmaceutical ingredients (APIs).	

Potential Pharmaceutical Applications

Drawing parallels with well-established sugar alcohol excipients like mannitol, sorbitol, and xylitol, **volemitol** is anticipated to serve multiple functions in pharmaceutical dosage forms.[6][7][8]

- Solid Dosage Forms (Tablets and Capsules):

- Diluent/Filler: Due to its crystalline nature and good compatibility, **volemitol** can be used as a bulking agent, particularly in direct compression tablet formulations.[5][6]
- Binder: It may contribute to the mechanical strength of tablets.
- Sweetener: Its pleasant sweet taste can effectively mask the bitterness of certain APIs, improving patient compliance, especially in chewable and orally disintegrating tablets.[5]
- Liquid Dosage Forms (Syrups and Suspensions):
 - Sweetening Agent and Vehicle: As a sugar-free alternative to sucrose, it is suitable for pediatric and diabetic formulations.[9][10]
 - Stabilizer and Humectant: It can prevent crystallization and maintain the desired viscosity of liquid preparations.[11][12]
- Lyophilized Formulations:
 - Cryoprotectant: Similar to mannitol, **volemitol** could be used to protect therapeutic proteins and other sensitive molecules during freeze-drying.[7]
- Osmotic Agent:
 - Sugar alcohols are known to act as osmotic agents, which can be beneficial in certain therapeutic applications and for modulating drug release.[8][13]

Experimental Protocols

The following protocols are provided as a starting point for researchers to investigate the utility of **volemitol** in pharmaceutical formulations.

Protocol 1: Preparation of Volemitol-Based Tablets by Direct Compression

Objective: To formulate and prepare tablets containing a model API using **volemitol** as the primary diluent via the direct compression method.

Materials:

- **Volemitol** (pharmaceutical grade)
- Model Active Pharmaceutical Ingredient (API) (e.g., Acetaminophen)
- Microcrystalline Cellulose (MCC) (as a binder/disintegrant)
- Croscarmellose Sodium (as a superdisintegrant)
- Magnesium Stearate (as a lubricant)
- Tablet press

Procedure:

- Sieving: Pass **volemitol**, API, MCC, and croscarmellose sodium through a suitable mesh sieve (e.g., #40) to ensure uniformity and break up any agglomerates.
- Blending:
 - In a V-blender or suitable powder mixer, combine the sieved **volemitol**, API, MCC, and croscarmellose sodium.
 - Blend for 15 minutes to achieve a homogenous mixture.
- Lubrication:
 - Add the sieved magnesium stearate to the blender.
 - Blend for an additional 3-5 minutes. Avoid over-blending, which can negatively impact tablet hardness and dissolution.
- Compression:
 - Transfer the final blend to the hopper of a tablet press.
 - Compress the blend into tablets using appropriate tooling and compression force to achieve the target tablet weight, hardness, and thickness.

- Evaluation:

- Characterize the prepared tablets for weight variation, hardness, friability, disintegration time, and drug content uniformity according to pharmacopeial standards.

Protocol 2: Formulation of a Volemitol-Based Oral Liquid

Objective: To prepare a stable and palatable sugar-free oral liquid formulation using **volemitol** as a sweetening agent and vehicle.

Materials:

- **Volemitol**
- Model API (soluble in the vehicle)
- Glycerin (as a co-solvent and humectant)
- Methylparaben and Propylparaben (as preservatives)
- Citric Acid or Sodium Citrate (as a pH adjusting/buffering agent)
- Purified Water
- Flavoring agent

Procedure:

- **Preservative Dissolution:** In a portion of purified water, heat to approximately 60-70°C and dissolve the methylparaben and propylparaben. Cool the solution to room temperature.
- **Volemitol Dissolution:** In a separate vessel, add the **volemitol** and glycerin to the remaining purified water. Stir until the **volemitol** is completely dissolved.
- **API Incorporation:** Add and dissolve the model API in the **volemitol** solution.
- **Combining Phases:** Add the cooled preservative solution to the main batch and mix thoroughly.
- **pH Adjustment and Flavoring:**

- Measure the pH of the solution and adjust to the desired range using citric acid or sodium citrate.
- Add the flavoring agent and mix until uniform.
- Final Volume: Add purified water to make up the final volume and mix well.
- Quality Control: Evaluate the formulation for pH, viscosity, clarity, microbial limits, and API content.

Protocol 3: In Vitro Antioxidant Activity Assessment using DPPH Assay

Objective: To evaluate the free radical scavenging activity of **volemitol** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

- **Volemitol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectroscopic grade)
- Ascorbic acid (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
 - **Volemitol** Stock Solution: Prepare a stock solution of **volemitol** in methanol (e.g., 1 mg/mL).

- Serial Dilutions: Prepare a series of dilutions of the **volemitol** stock solution and the ascorbic acid positive control in methanol.
- Assay Procedure:
 - In a 96-well microplate, add 100 μ L of the DPPH solution to each well.
 - Add 100 μ L of the different concentrations of **volemitol** solutions, ascorbic acid solutions, or methanol (as a blank) to the respective wells.
 - Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of DPPH scavenging activity using the following formula:
 - Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of **volemitol**.

Protocol 4: In Vitro Anti-Inflammatory Activity by Inhibition of Protein Denaturation

Objective: To assess the potential anti-inflammatory activity of **volemitol** by evaluating its ability to inhibit the denaturation of egg albumin. [\[11\]](#)[\[13\]](#) Materials:

- **Volemitol**
- Fresh hen's egg albumin
- Phosphate buffered saline (PBS, pH 6.4)
- Diclofenac sodium (as a positive control)

- Spectrophotometer

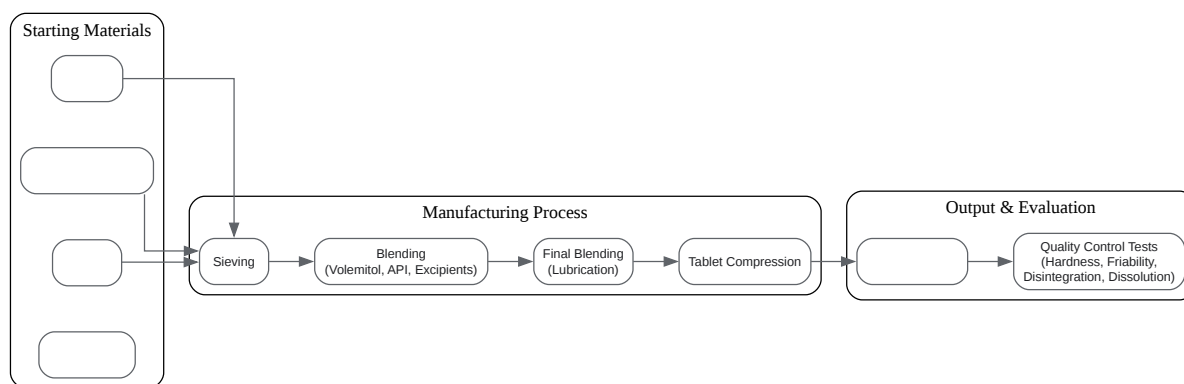
Procedure:

- Preparation of Solutions:
 - **Volemitol** Solutions: Prepare various concentrations of **volemitol** in PBS.
 - Diclofenac Sodium Solutions: Prepare various concentrations of diclofenac sodium in PBS.
 - Egg Albumin Solution: Prepare a 1% v/v solution of egg albumin in PBS.
- Assay Procedure:
 - To 2.8 mL of the egg albumin solution, add 0.2 mL of the **volemitol** solutions or diclofenac sodium solutions.
 - For the control, add 0.2 mL of PBS to 2.8 mL of the egg albumin solution.
 - Incubate the mixtures at 37°C for 15 minutes.
 - Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
 - After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
- Calculation:
 - Calculate the percentage inhibition of protein denaturation using the formula:

where Abs_control is the absorbance of the heated control and Abs_sample is the absorbance of the heated sample containing **volemitol** or diclofenac sodium.

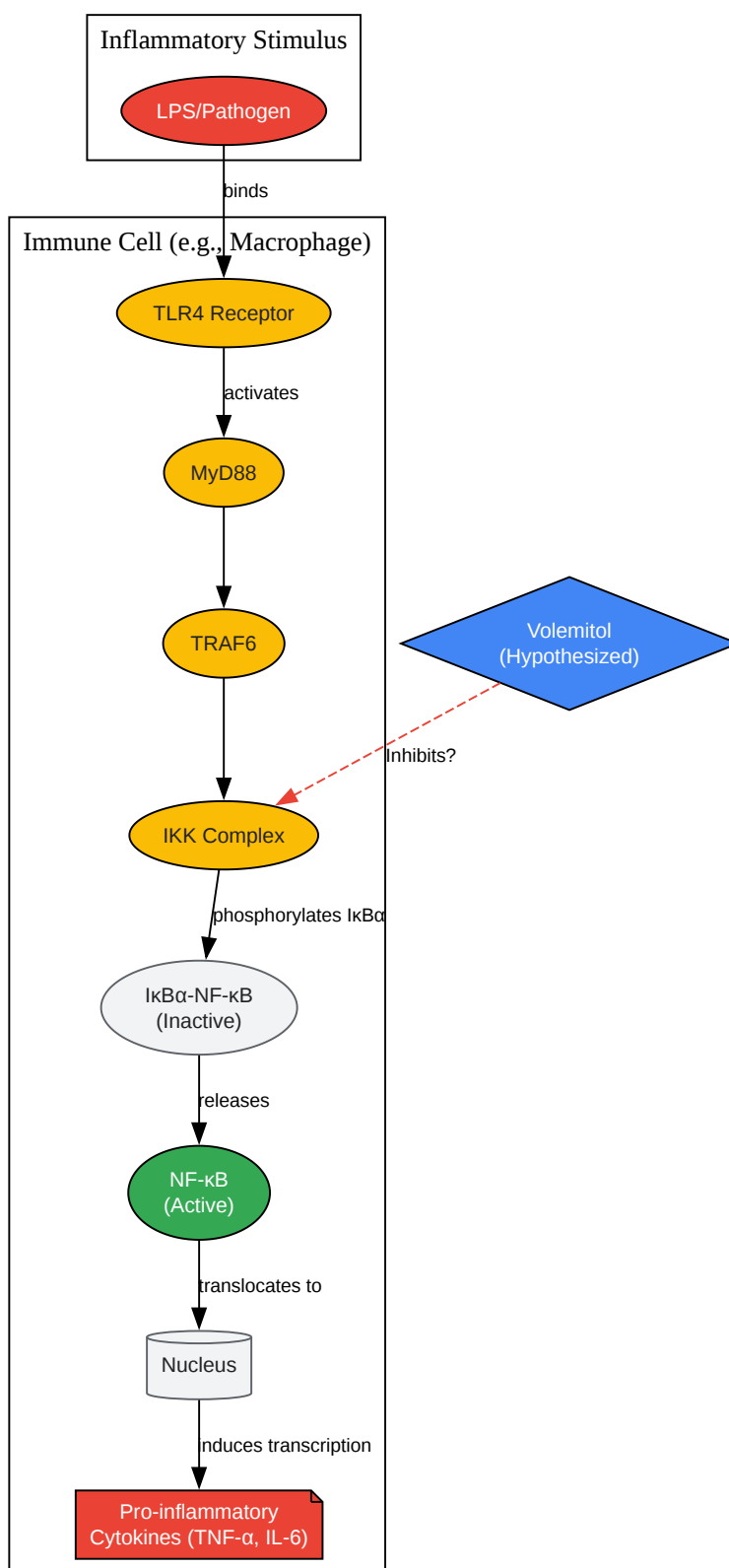
Visualizing Relationships and Workflows

To further elucidate the potential roles and experimental designs involving **volemitol**, the following diagrams are provided.



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Caption: Workflow for direct compression tablet manufacturing using **volemitol**.



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